An In-depth Technical Guide to the Synthesis and Characterization of 1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of 1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document provides a plausible synthetic pathway based on established chemical literature, along with predicted and expected analytical data for the comprehensive characterization of the final compound. The information herein is intended to support researchers in the synthesis and verification of this important chemical entity.
Introduction
1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (CAS No. 104173-41-3) is a structurally unique molecule incorporating a cyclopropane ring, a carboxylic acid functional group, and a trifluoromethyl-substituted phenyl moiety.[1] The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The rigid cyclopropane scaffold provides conformational constraint, which can be advantageous in designing selective ligands for biological targets. Consequently, this compound serves as a critical intermediate for the synthesis of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 104173-41-3 | [1] |
| Molecular Formula | C₁₁H₉F₃O₂ | [1] |
| Molecular Weight | 230.18 g/mol | [1] |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | [1] |
| Canonical SMILES | C1CC1(C(=O)O)C2=CC(=CC=C2)C(F)(F)F | [1] |
Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
This procedure is adapted from standard methods for the synthesis of substituted cyclopropanes.
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Reagents and Equipment:
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3-(Trifluoromethyl)phenylacetonitrile
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Sodium hydride (60% dispersion in mineral oil)
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1,2-Dibromoethane
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Anhydrous Tetrahydrofuran (THF)
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Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet
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Procedure:
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To a stirred suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere, a solution of 3-(trifluoromethyl)phenylacetonitrile in anhydrous THF is added dropwise at 0 °C.
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The reaction mixture is stirred at room temperature for 1 hour.
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1,2-Dibromoethane is then added dropwise, and the reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).
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After cooling to room temperature, the reaction is carefully quenched with water.
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The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield 1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile.
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Step 2: Hydrolysis to 1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
This procedure is a standard method for the hydrolysis of nitriles to carboxylic acids.
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Reagents and Equipment:
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1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
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Concentrated Sulfuric Acid
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Water
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Round-bottom flask, magnetic stirrer, reflux condenser
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Procedure:
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A mixture of 1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile, water, and concentrated sulfuric acid is heated to reflux.
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The reaction is maintained at reflux for several hours until the hydrolysis is complete (monitored by TLC).
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The reaction mixture is cooled to room temperature and poured onto ice.
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The resulting precipitate is collected by filtration, washed with cold water, and dried.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid.
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Characterization Data (Predicted)
While experimental spectra for this specific compound are not publicly available, the following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic, cyclopropyl, and carboxylic acid protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~7.7-7.5 | m | 4H | Ar-H |
| ~1.8-1.7 | m | 2H | Cyclopropyl-H |
| ~1.4-1.3 | m | 2H | Cyclopropyl-H |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C=O (Carboxylic Acid) |
| ~140 | Ar-C (quaternary) |
| ~131 (q, J ≈ 32 Hz) | Ar-C-CF₃ |
| ~129-124 | Ar-CH |
| ~124 (q, J ≈ 272 Hz) | -CF₃ |
| ~32 | C (quaternary, cyclopropyl) |
| ~18 | CH₂ (cyclopropyl) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3000 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Cyclopropyl) |
| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1450 | Medium-Weak | C=C stretch (Aromatic) |
| 1320-1210 | Strong | C-F stretch |
| ~1300 | Medium | C-O stretch |
| ~950 | Medium, Broad | O-H bend |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 230 | [M]⁺ (Molecular Ion) |
| 185 | [M - COOH]⁺ |
| 145 | [C₆H₄CF₃]⁺ |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Workflow for synthesis and characterization.
Safety and Handling
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1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
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Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
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1,2-Dibromoethane is toxic and a suspected carcinogen.
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Concentrated sulfuric acid is highly corrosive.
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted analytical data serves as a reliable reference for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate the work of scientists engaged in the fields of synthetic chemistry and drug discovery.
